molecular formula C18H22N3O9P B1664648 5-Deaza-fmn CAS No. 36408-16-9

5-Deaza-fmn

Cat. No.: B1664648
CAS No.: 36408-16-9
M. Wt: 455.4 g/mol
InChI Key: LAWFKZVKVIYTAR-ZNMIVQPWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Deaza-fmn is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidoquinoline core with a trihydroxypentyl phosphate group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Deaza-fmn typically involves multiple steps, starting with the preparation of the pyrimidoquinoline core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as dimethylaminobenzaldehyde and barbituric acid derivatives. The trihydroxypentyl phosphate group is then introduced through phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Deaza-fmn can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, 5-Deaza-fmn is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its structural features suggest it could act as an inhibitor of specific enzymes or receptors, making it a potential lead compound for drug development.

Industry

In industrial applications, the compound’s stability and reactivity are leveraged for the development of new materials and chemical processes. It may be used as a precursor for synthesizing advanced polymers or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of 5-Deaza-fmn involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphate group can mimic natural phosphate substrates, allowing it to bind to active sites and inhibit enzymatic activity. Additionally, its quinoline core can interact with aromatic residues in proteins, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with a quinoline core, such as quinine and chloroquine, share structural similarities with 5-Deaza-fmn.

    Phosphate esters: Compounds like adenosine triphosphate (ATP) and phosphoenolpyruvate (PEP) contain phosphate groups and exhibit similar reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrimidoquinoline core with a trihydroxypentyl phosphate group. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.

Properties

CAS No.

36408-16-9

Molecular Formula

C18H22N3O9P

Molecular Weight

455.4 g/mol

IUPAC Name

[5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate

InChI

InChI=1S/C18H22N3O9P/c1-8-3-10-5-11-16(19-18(26)20-17(11)25)21(12(10)4-9(8)2)6-13(22)15(24)14(23)7-30-31(27,28)29/h3-5,13-15,22-24H,6-7H2,1-2H3,(H,20,25,26)(H2,27,28,29)

InChI Key

LAWFKZVKVIYTAR-ZNMIVQPWSA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)O)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)O)O)O)O

Appearance

Solid powder

36408-16-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-deaza-FMN
5-deazariboflavin-5'-phosphate
deazaFMN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Deaza-fmn
Reactant of Route 2
5-Deaza-fmn
Reactant of Route 3
5-Deaza-fmn
Reactant of Route 4
5-Deaza-fmn
Reactant of Route 5
5-Deaza-fmn
Reactant of Route 6
5-Deaza-fmn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.